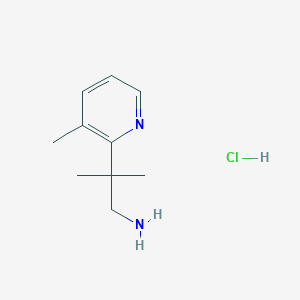
tert-Butyl 4-(4-nitrobenzamido)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“tert-Butyl 4-(4-nitrobenzamido)piperidine-1-carboxylate” is a chemical compound with the molecular formula C17H23N3O5 . It has an average mass of 349.382 Da and a monoisotopic mass of 349.163757 Da .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a piperidine ring attached to a nitrobenzamido group and a tert-butyl ester group . The exact 3D structure can be obtained from databases like ChemSpider .Mécanisme D'action
Tert-Butyl 4-(4-nitrobenzamido)piperidine-1-carboxylate selectively inhibits hENT1, which is a protein responsible for the transport of nucleosides across the cell membrane. By inhibiting hENT1, this compound reduces the uptake of nucleosides into the cell, which can have significant effects on cell metabolism and proliferation. The mechanism of action of this compound has been extensively studied, and it has been shown to be a potent and selective inhibitor of hENT1.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific experimental conditions and the cell type being studied. In general, this compound reduces the uptake of nucleosides into the cell, which can have significant effects on cell metabolism and proliferation. This compound has been shown to reduce the proliferation of cancer cells that are dependent on nucleoside transport for their growth. This compound has also been shown to enhance the cytotoxic effects of nucleoside analogs, such as gemcitabine and cytarabine, which are commonly used in cancer chemotherapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using tert-Butyl 4-(4-nitrobenzamido)piperidine-1-carboxylate in lab experiments is its selectivity for hENT1. This allows researchers to specifically target this protein and study its effects on cell metabolism and proliferation. Another advantage of using this compound is its potency, which allows for effective inhibition of nucleoside transport at low concentrations. However, one limitation of using this compound is its potential toxicity, which can vary depending on the experimental conditions and the cell type being studied. Careful dose-response experiments are required to determine the optimal concentration of this compound for a given experiment.
Orientations Futures
There are several future directions for research involving tert-Butyl 4-(4-nitrobenzamido)piperidine-1-carboxylate. One area of interest is the development of new nucleoside analogs that are more effective in cancer chemotherapy. This compound can be used to study the pharmacokinetics and pharmacodynamics of these new analogs, which can lead to the development of more effective cancer treatments. Another area of interest is the role of hENT1 in other physiological and pathological conditions, such as viral infections and autoimmune diseases. This compound can be used to study the effects of hENT1 inhibition in these conditions, which can lead to new therapeutic strategies.
Méthodes De Synthèse
The synthesis of tert-Butyl 4-(4-nitrobenzamido)piperidine-1-carboxylate involves the reaction of tert-butyl 4-piperidone with 4-nitrobenzoyl chloride in the presence of triethylamine. The resulting product is then purified by column chromatography to obtain pure this compound. This synthesis method has been optimized to produce this compound in high yield and purity.
Applications De Recherche Scientifique
Tert-Butyl 4-(4-nitrobenzamido)piperidine-1-carboxylate has been extensively used in scientific research to study the role of hENT1 in various physiological and pathological conditions. It has been used to investigate the transport of nucleosides across the cell membrane, the regulation of nucleoside metabolism, and the effects of nucleoside transport inhibition on cell proliferation and apoptosis. This compound has also been used to study the pharmacokinetics and pharmacodynamics of nucleoside analogs, such as gemcitabine and cytarabine, which are commonly used in cancer chemotherapy.
Propriétés
IUPAC Name |
tert-butyl 4-[(4-nitrobenzoyl)amino]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O5/c1-17(2,3)25-16(22)19-10-8-13(9-11-19)18-15(21)12-4-6-14(7-5-12)20(23)24/h4-7,13H,8-11H2,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNLUEUGYFACSST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[Cyclopentyl(methyl)amino]acetamide](/img/structure/B2616894.png)


![N-({[2,3'-bifuran]-5-yl}methyl)-2-(2-methylphenoxy)acetamide](/img/structure/B2616897.png)


![4-(tert-butyl)-N-(6-(morpholinosulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2616907.png)
![{3-[1'-methyl-5-(trifluoromethyl)-1H,1'H-3,4'-bipyrazol-1-yl]propyl}amine](/img/structure/B2616908.png)
![8-((1H-benzo[d]imidazol-2-yl)thio)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2616909.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(4-hydroxypiperidin-1-yl)methanone](/img/structure/B2616910.png)



